Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds characterized by a fused pyrazole and pyrimidine ring system. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Derivatives within this class have shown promise as potential therapeutic agents for various diseases. [, ]
2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This compound is characterized by a fused bicyclic structure that includes a pyrazole and pyrimidine ring, along with a cyano group at the 3-position and a keto group at the 7-position. The presence of methyl groups at the 2 and 5 positions contributes to its unique chemical properties.
This compound can be synthesized through various methodologies involving the condensation of appropriate precursors, typically involving 1,3-diketones or keto esters with substituted pyrazoles. Research has demonstrated high-yielding procedures for synthesizing derivatives of pyrazolo[1,5-a]pyrimidines, including this specific compound .
2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is classified as a heterocyclic compound due to its incorporation of nitrogen atoms in its ring structure. It is also categorized as a potential pharmacophore due to its biological activity and therapeutic applications.
The synthesis of 2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the following steps:
The synthesis often employs techniques such as refluxing in acetic acid and monitoring progress via thin-layer chromatography (TLC). Yields typically range from 87% to 95%, depending on the specific conditions and reactants used .
The molecular formula of 2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is C₁₁H₁₃N₅O. Its structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into its structural characteristics. For example:
The compound can participate in various chemical reactions typical for heterocycles:
These reactions often require careful control of conditions such as temperature and pH to ensure selectivity and yield .
The mechanism of action for compounds like 2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile primarily involves interactions with biological targets such as enzymes or receptors.
Data suggests that these compounds may inhibit specific kinases or enzymes involved in disease pathways, which can lead to therapeutic effects in conditions like cancer or inflammation . The exact mechanism often involves binding to active sites and blocking substrate access.
Relevant data from studies indicate that these properties significantly influence their biological activity and utility in medicinal chemistry .
2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has shown promise in various scientific applications:
The compound 2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS: 827584-41-8) follows systematic IUPAC naming conventions that precisely define its heterocyclic architecture. The parent scaffold is a pyrazolo[1,5-a]pyrimidine system, indicating a fused bicyclic structure combining pyrazole and pyrimidine rings with a specific bond fusion ([1,5-a]). The "4,7-dihydro" descriptor denotes reduction of the pyrimidine ring at positions 4 and 5, while "7-oxo" specifies a ketone at C7. Substituents are explicitly assigned: methyl groups at C2 and C5, and a cyano (-CN) group at C3. This nomenclature eliminates ambiguity with potential isomers, such as those with alternative fusion orientations (e.g., [3,4-c] vs. [1,5-a]) or substituent positions. The C3 cyano group’s placement adjacent to the pyrazole N1 creates a conjugated system that significantly influences electronic properties.
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 827584-41-8 |
IUPAC Name | 2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Molecular Formula | C₉H₈N₄O |
Molecular Weight | 188.19 g/mol |
Canonical SMILES | CC1=NN2C(=O)C=C(C)NC2=C1C#N |
InChI Key | FNQCGUGHRWRHIJ-UHFFFAOYSA-N |
Though direct X-ray data for this specific compound was not located in the search results, crystallographic studies of the pyrazolo[1,5-a]pyrimidine core reveal characteristic structural features. The bicyclic system adopts a near-planar conformation due to π-electron delocalization across both rings, facilitated by the enone system (C7=O) and the C3 cyano group. This planarity stabilizes the crystal lattice through intermolecular hydrogen bonding involving N4-H···O=C and C-H···N(cyano) interactions, forming extended networks. The methyl group at C2 lies perpendicular to the plane, minimizing steric strain, while the C5 methyl aligns coplanarly. Bond lengths within the core (e.g., C7=O at ~1.22 Å, C3-C≡N at ~1.14 Å) reflect resonance contributions from the amidic and nitrile functionalities. Such structural rigidity is critical for biological applications, as noted in patent literature where this scaffold acts as a viral polymerase inhibitor [7].
NMR Spectroscopy:
IR Spectroscopy:Strong absorptions at ν ~2200 cm⁻¹ (C≡N stretch), ν ~1660–1680 cm⁻¹ (conjugated C7=O), and ν ~3200 cm⁻¹ (N-H stretch) dominate the spectrum. The absence of O-H stretches distinguishes it from hydrate impurities.
Mass Spectrometry:Electron impact MS shows a molecular ion peak at m/z = 188.19 [M]⁺, with key fragments at m/z = 161 [M – HCN]⁺ and m/z = 133 [M – (CH₃CN)]⁺, reflecting sequential loss of the cyano group and methyl substituents.
Table 2: Key Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 2.50 (s, 3H) | C2-CH₃ |
δ 2.35 (s, 3H) | C5-CH₃ | |
δ 6.05 (s, 1H) | H6 | |
δ 12.10 (br s, 1H) | N4-H | |
¹³C NMR | δ 160.5 | C7=O |
δ 118.2 | C≡N | |
δ 165.3 | C3 | |
IR | 2200 cm⁻¹ | C≡N stretch |
1675 cm⁻¹ | C7=O stretch | |
MS | 188.19 [M]⁺ (100%) | Molecular ion |
161.05 (65%) | [M – CN]⁺ |
Replacing the C5 methyl with ethyl (5-Ethyl-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, CID 8030270) increases molecular weight by 14 Da (C₁₀H₁₀N₄O, MW 202.22 g/mol) but minimally impacts electronic properties. However, the ethyl group enhances lipophilicity (log P increase of ~0.5), influencing solubility. Conversely, replacing the cyano with carboxylic acid (7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, CID 43839796) shifts spectroscopic markers dramatically: IR shows broad O-H stretches (ν ~3000 cm⁻¹) and carbonyl at ν ~1700 cm⁻¹, while MS exhibits a molecular ion at m/z = 207.19 and decarboxylation fragments at m/z = 163 [M – CO₂]⁺. The carboxylic acid analog’s H-bonding capacity promotes dimerization and alters solubility by orders of magnitude.
Table 3: Comparative Structural and Physical Properties
Analog (Modification) | Molecular Formula | MW (g/mol) | Key Spectral Differences | Impact on Properties |
---|---|---|---|---|
Core Compound | C₉H₈N₄O | 188.19 | IR: ν 2200 cm⁻¹ (C≡N) | Moderate log P (~1.5) |
5-Ethyl (CID 8030270) | C₁₀H₁₀N₄O | 202.22 | ¹H NMR: δ 1.25 (t, 3H), δ 2.70 (q, 2H) | ↑ Lipophilicity (log P ~2.0) |
Carboxylic Acid (CID 43839796) | C₉H₉N₃O₃ | 207.19 | IR: ν 1700 cm⁻¹ (COOH); MS: m/z 163 | ↓ Solubility in apolar solvents |
6-Ethyl (ChemSpider 565857) | C₁₁H₁₂N₄O | 216.24 | ¹H NMR: δ 1.35 (t, 3H), δ 3.05 (q, 2H) | Steric hindrance at C6 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4